3-(Chloromethyl)-4-methoxybenzoic acid

Description

Chemical Identifiers and Properties

| Property | Description |

|---|---|

| IUPAC Name | 3-(Chloromethyl)-4-methoxybenzoic acid |

| Molecular Formula | C8H7ClO3 |

| Molecular Weight | 186.59 g/mol |

| CAS Number | 37908-96-6 |

| InChI Key | IBCQUQXCTOPJOD-UHFFFAOYSA-N |

| Synonyms | 3-chloro-p-anisic acid, 3-chloro-4-methoxybenzolic acid, 3-chloro-4-anisic acid, benzoic acid, 3-chloro-4-methoxybenzoic acid |

| SMILES | COC1=C(C=C(C=C1)C(=O)O)Cl |

| PubChem CID | 169982 |

Structural Description

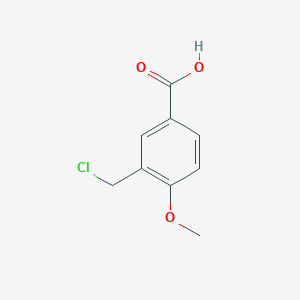

The compound consists of a benzoic acid core with two key substituents:

- A chloromethyl group (-CH2Cl) attached at the meta position (carbon 3) relative to the carboxyl group.

- A methoxy group (-OCH3) attached at the para position (carbon 4) relative to the carboxyl group.

This substitution pattern influences the compound's electronic and steric properties, which are relevant for its chemical reactivity and potential applications in synthesis.

Purity and Physical Characteristics

- Purity typically ranges from 96% to 98% in commercially available samples.

- Melting point is approximately between 217.0°C and 219.0°C.

- The compound appears as a solid with a light-yellow to colorless appearance depending on the preparation method and purity.

Classification

This compound falls under the category of substituted benzoic acids, specifically:

- Aromatic carboxylic acids

- Halogenated aromatic compounds (due to the chloromethyl substituent)

- Methoxy-substituted aromatic compounds

These classifications are significant for understanding its chemical behavior, such as electrophilic aromatic substitution tendencies and potential for further functionalization in organic synthesis.

Properties

IUPAC Name |

3-(chloromethyl)-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-13-8-3-2-6(9(11)12)4-7(8)5-10/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHHEPHRPIIYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

This approach involves direct chloromethylation of 4-methoxybenzoic acid or its derivatives using formaldehyde (or paraformaldehyde) in the presence of chloromethylating agents, such as chloromethyl methyl ether or chlorobenzoyl chloride, under acid catalysis.

Reaction Pathway

- The aromatic ring undergoes electrophilic substitution with chloromethyl groups facilitated by formaldehyde and a Lewis acid catalyst.

- The process typically involves the formation of chloromethyl intermediates, which then attach to the aromatic ring at the desired position.

Key Conditions and Catalysts

| Parameter | Details |

|---|---|

| Catalyst | Aluminum chloride, ferric chloride, stannic chloride, zinc chloride, manganese chloride |

| Solvent | Dichloromethane, chloroform, carbon tetrachloride (preferably anhydrous) |

| Temperature | 20°C to 70°C |

| Reaction Time | 5 to 20 hours |

| Pressure | 0.1 to 0.5 MPa |

| Molar Ratios | Chlorobenzoyl chloride: paraformaldehyde = 0.05–0.5:1, with a preferred ratio of 0.2:1.3 |

Research Findings

- The process is a one-step reaction with a short synthetic route, avoiding multi-step oxidation and chloromethylation steps that reduce selectivity issues.

- The use of Lewis acids significantly enhances yield and purity, with minimal catalyst consumption.

Example

In a study, chlorobenzoyl chloride, paraformaldehyde, and ferric chloride were reacted in chloroform at 20–25°C for 10 hours, yielding a crude product with over 90% chloromethylbenzoic acid content after subsequent purification.

Chloromethylation Using Chlorobenzoyl Chloride and Paraformaldehyde with Lewis Acid Catalysts

Method Overview

This method employs chlorobenzoyl chloride and paraformaldehyde in the presence of Lewis acids like aluminum trichloride or ferric chloride, facilitating a one-step synthesis of the target compound.

Reaction Conditions

| Parameter | Details |

|---|---|

| Catalyst | Anhydrous aluminum trichloride, ferric chloride, stannic chloride, or other metal chlorides |

| Solvent | Dichloromethane, chloroform, or carbon tetrachloride |

| Temperature | 20°C to 70°C |

| Reaction Time | 5 to 20 hours |

| Molar Ratios | Chlorobenzoyl chloride: paraformaldehyde = 0.05–0.5:1 |

Research Findings

- The molar ratio of catalyst to chlorobenzoyl chloride influences yield and purity.

- The reaction is sensitive to oxygen and nitrogen atoms in the solvent, which can inhibit the reaction.

- Optimal yields (~85–95%) are achieved at 55–60°C with proper molar ratios and reaction times.

Experimental Data

- In one embodiment, 0.1 mol chlorobenzoyl chloride, 0.13 mol paraformaldehyde, and 0.005 mol ferric chloride in chloroform at 20–25°C for 10 hours yielded 90.2% crude product with high purity.

Formaldehyde-Based Chloromethylation of 4-Methoxybenzoic Acid

Method Overview

This route involves the direct chloromethylation of 4-methoxybenzoic acid using formaldehyde or paraformaldehyde, catalyzed by Lewis acids or acids like hydrochloric acid, under controlled temperature conditions.

Reaction Conditions

| Parameter | Details |

|---|---|

| Catalyst | Hydrochloric acid, zinc chloride, or other acids |

| Solvent | Water, acetic acid, or mixed solvents |

| Temperature | 70°C to 100°C |

| Reaction Time | 2 to 8 hours |

Research Findings

- The process is straightforward, with high yields (~95%) reported under optimized conditions.

- The reaction proceeds via electrophilic substitution at the ortho position relative to the methoxy group.

- Post-reaction purification involves filtration and recrystallization.

Example

A synthesis conducted at 70°C with hydrochloric acid as catalyst, in water, for 4 hours yielded a product with 95% purity, demonstrating the efficiency of this method.

Catalytic Chloromethylation Using Chloromethyl Methyl Ether

Method Overview

Chloromethyl methyl ether (CMME) is used as a chloromethylating agent in the presence of Lewis acids like zinc chloride or aluminum chloride.

Reaction Conditions

| Parameter | Details |

|---|---|

| Catalyst | Zinc chloride, aluminum chloride |

| Solvent | Dichloromethane or chloroform |

| Temperature | 20°C to 70°C |

| Reaction Time | 5 to 12 hours |

Research Findings

- This method provides high regioselectivity and yields (~90–95%).

- The process requires careful handling of CMME due to its toxicity.

- Post-reaction purification involves washing with water and recrystallization.

Summary Table of Preparation Methods

| Method | Key Reactants | Catalyst | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Formaldehyde + Chloromethylation | Formaldehyde, chloromethylating agent | Lewis acids | Dichloromethane, chloroform | 20–70°C | >90% | Short route, high purity |

| Chlorobenzoyl chloride + Paraformaldehyde | Chlorobenzoyl chloride, paraformaldehyde | Aluminum, ferric chloride | Dichloromethane, chloroform | 20–70°C | 85–95% | One-step synthesis |

| Direct formaldehyde reaction | Formaldehyde | Hydrochloric acid | Water, acetic acid | 70–100°C | ~95% | Simple, high yield |

| Chloromethyl methyl ether | CMME | Zinc chloride, aluminum chloride | Dichloromethane | 20–70°C | 90–95% | Toxic reagents, high regioselectivity |

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic media are employed.

Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent for the carboxylic acid group.

Major Products Formed

Substitution: Formation of substituted benzoic acids with various functional groups replacing the chlorine atom.

Oxidation: Formation of 3-(Chloromethyl)-4-formylbenzoic acid or 3-(Chloromethyl)-4-carboxybenzoic acid.

Reduction: Formation of 3-(Chloromethyl)-4

Biological Activity

3-(Chloromethyl)-4-methoxybenzoic acid is a compound of interest due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the synthesis, biological activities, and research findings related to this compound, supported by diverse sources.

- IUPAC Name : this compound

- CAS Number : 77670-42-9

- Molecular Formula : C10H11ClO3

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. In a study comparing its effects with standard anti-inflammatory drugs like ibuprofen, it was observed to significantly reduce edema in carrageenan-induced paw edema models. The following table summarizes the results:

| Treatment | Edema Volume Reduction (%) |

|---|---|

| Saline Control | 0 |

| Carrageenan Control | 0 |

| Ibuprofen | 84.31 ± 2.78 |

| This compound | 79.83 ± 2.00 |

The compound exhibited a reduction in edema volume comparable to that of ibuprofen, suggesting its potential as an anti-inflammatory agent .

Antioxidant Activity

In addition to its anti-inflammatory properties, the compound has demonstrated antioxidant activity. A study indicated that derivatives of similar compounds showed significant antioxidant capabilities, which could be attributed to the presence of the methoxy and chloromethyl groups that enhance electron donation and radical scavenging abilities .

Anticancer Activity

Preliminary research has indicated that this compound may possess anticancer properties. The compound's structural similarities to other benzoic acid derivatives known for their anticancer effects suggest a potential role in cancer therapy. Studies on related compounds have shown promising results against various cancer cell lines, indicating that further investigation into this compound's efficacy against specific cancers is warranted .

The proposed mechanism of action for this compound involves its interaction with cellular targets such as enzymes and receptors involved in inflammatory pathways and cancer progression. The chloromethyl and methoxy groups are believed to enhance binding affinity to these targets, leading to the observed biological effects .

Case Studies and Research Findings

- Synthesis and Characterization : The synthesis of this compound has been documented through various methods involving chloromethylation of methoxybenzoic acid derivatives, followed by purification and characterization via NMR and mass spectrometry .

- Comparative Studies : In comparative studies with other compounds containing similar functional groups, this compound showed competitive biological activity, suggesting that modifications in substituents can significantly influence biological outcomes .

Scientific Research Applications

Chemical Synthesis

3-(Chloromethyl)-4-methoxybenzoic acid serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Substitution Reactions : The chloromethyl group allows for nucleophilic substitution, enabling the formation of diverse derivatives.

- Functionalization : The compound can be modified to introduce different functional groups, enhancing its reactivity and applicability in further chemical transformations.

Medicinal Chemistry

Research indicates that this compound has promising applications in drug development. Specifically, it has been explored for its potential anti-inflammatory and analgesic effects:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. A derivative, 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid, was shown to have significant COX-2 specificity and lower toxicity compared to traditional NSAIDs like acetylsalicylic acid (ASA) .

- Acute Lung Injury Treatment : Preliminary studies suggest that this compound may reduce pro-inflammatory cytokines and stabilize body temperature in models of acute lung injury (ALI), indicating its potential as a therapeutic agent for various inflammatory conditions .

Agrochemicals and Industrial Applications

In addition to its pharmaceutical potential, this compound is also utilized in the production of agrochemicals and dyes. Its role as an intermediate allows for the synthesis of various agricultural chemicals that enhance crop protection and yield.

Case Study: Anti-inflammatory Effects

A study focusing on the anti-inflammatory action of 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid demonstrated its efficacy in reducing inflammation markers in animal models. The compound was administered at varying doses, showing a dose-dependent reduction in nociceptive response and inflammatory cytokines .

Case Study: Synthesis Methodology

The synthesis of this compound typically involves chloromethylation of the corresponding methoxybenzoic acid using reagents like benzoyl chloride and Lewis acids under controlled conditions. This method yields high purity products suitable for further applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 3-(Chloromethyl)-4-methoxybenzoic acid and related derivatives.

Table 1: Comparative Analysis of Structurally Similar Benzoic Acid Derivatives

Structural and Physicochemical Properties

- Substituent Effects :

- The chloromethyl group in this compound introduces higher molecular weight and electronegativity compared to analogs with methyl (e.g., 4-Methoxy-3-methylbenzoic acid, MW 166.17) or simple chloro substituents (e.g., 3-Chloro-4-methoxybenzoic acid, MW 186.59) .

- Positional Isomerism : The placement of substituents significantly impacts properties. For instance, 4-Chloro-3-methoxybenzoic acid (Cl at 4-position) has a lower structural similarity score (0.89) to the target compound than 3-Chloro-4-methoxybenzoic acid (0.92) .

- Bulkier Groups : Derivatives like 4-Benzyloxy-3-methoxybenzoic acid (benzyloxy group) exhibit increased molecular weight (270.27 g/mol) and altered solubility due to enhanced hydrophobicity .

Solubility and Extraction Considerations

- Polarity and Solvent Interactions :

- indicates that methoxy and hydroxy substituents influence extraction efficiency. For example, 4-hydroxybenzoic acid is preferentially extracted with pentane/diethyl ether, while 4-methoxybenzoic acid is less polar and appears in dichloromethane extracts .

- The chloromethyl group’s electronegativity may reduce water solubility compared to methyl or methoxy analogs, though empirical data is lacking.

Q & A

Q. Table 1: Common Reaction Conditions for Derivative Synthesis

| Reaction Type | Reagents | Temperature | Time | Yield Range |

|---|---|---|---|---|

| Oxidation | KMnO₄ | 80°C | 4 hrs | 60–75% |

| Substitution | NH₃ | 60°C | 6 hrs | 45–55% |

Q. Table 2: Spectral Benchmarks for Characterization

| Technique | Key Peaks/Signals | Reference Compound |

|---|---|---|

| ¹H NMR | δ 3.8 ppm (OCH₃) | 4-Methoxybenzoic acid |

| FT-IR | 1680 cm⁻¹ (C=O) | Benzoic acid |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.